N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine
Description
Overview of Thiophene-Containing Scaffolds in Contemporary Medicinal Chemistry
Thiophene (B33073) and its derivatives are considered privileged structures in medicinal chemistry due to their versatile biological activities.
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the development of new pharmaceuticals. The presence of heteroatoms such as nitrogen, oxygen, and sulfur can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and ability to form hydrogen bonds. These characteristics are critical for effective drug-receptor interactions and favorable pharmacokinetic profiles.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent scaffold in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for the phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and reducing toxicity. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:
Antimicrobial
Anti-inflammatory
Anticancer
Antiviral
Anticonvulsant
Cardiovascular
This broad spectrum of activity underscores the therapeutic potential of novel thiophene-containing compounds.
Structural Characteristics of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine
While specific experimental data on N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is not extensively available in public literature, a thorough understanding of its structural features can be derived from its constituent parts.
N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is composed of three key structural motifs:
Thiophene Ring: A 2-substituted thiophene ring serves as the aromatic core of the molecule. The sulfur atom in the ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets.
Ethyl Linker: A two-carbon ethyl chain connects the thiophene ring to the cycloheptanamine moiety. This linker provides flexibility to the molecule, allowing the two terminal groups to adopt various spatial orientations.
Cycloheptanamine Group: A seven-membered cycloalkyl ring is attached to a secondary amine. The cycloheptyl group is a bulky, lipophilic moiety that can influence the compound's solubility, membrane permeability, and binding affinity to target proteins. The secondary amine is a key functional group that can act as a hydrogen bond donor and acceptor, and its basicity can be important for salt formation and pharmacokinetic properties.
Cycloheptane (B1346806) Ring: The seven-membered cycloheptane ring is known to be highly flexible, existing in a dynamic equilibrium between several low-energy conformations, with the twist-chair and chair forms being the most stable. The specific conformation adopted can be influenced by the attachment of the amino group and its interactions with the rest of the molecule.
Rotational Freedom: There is significant rotational freedom around the single bonds of the ethyl linker. This allows the thiophene ring and the cycloheptanamine group to adopt a wide range of relative positions, which is a critical factor in its ability to adapt its shape to fit into a biological binding site. The preferred conformation in a biological context would be the one that maximizes favorable interactions with the target.
Due to the absence of published experimental data, detailed research findings on the specific conformational preferences and rotational barriers of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine cannot be presented in a data table.
Rationale for Academic Investigation of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine
The academic interest in a molecule like N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine can be inferred from the principles of medicinal chemistry and drug design. The combination of a known bioactive scaffold (thiophene) with a modulating group (cycloheptanamine) represents a rational approach to discovering new therapeutic agents.
The primary rationale for investigating this compound would likely be to explore new chemical space in the search for novel drugs. The thiophene-2-ethylamine (B45403) core is a common feature in many biologically active compounds. The attachment of a large, lipophilic cycloheptyl group to the amine is a strategy to systematically probe the structure-activity relationship (SAR) of this class of compounds. The cycloalkyl group can influence several key properties:
Target Binding: The bulky cycloheptyl group can explore and occupy hydrophobic pockets within a receptor or enzyme's active site, potentially increasing binding affinity and selectivity.
Pharmacokinetics: The lipophilicity imparted by the cycloheptyl ring can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Researchers would be interested in how this group influences properties like oral bioavailability and metabolic stability.
Novelty: The synthesis and evaluation of novel chemical entities are fundamental to expanding the repertoire of potential drug candidates and overcoming challenges such as drug resistance.
Analogies to Known Bioactive Amine and Thiophene Derivatives
The scientific rationale for investigating N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is heavily rooted in the well-documented biological activities of molecules containing its core structural motifs: the thiophene ring and the N-substituted amine.
Thiophene Derivatives: The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. rsc.org Thiophene-containing molecules exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. nih.govimpactfactor.orgnih.govencyclopedia.pub Its presence in numerous FDA-approved drugs underscores its importance and versatility in drug design. rsc.org The aromatic nature and the ability to engage in various molecular interactions make thiophene a desirable scaffold for developing new therapeutic agents. researchgate.net
Bioactive Amines: The N-substituted ethylamine (B1201723) framework is central to a vast number of physiologically active compounds. A prominent example is the fentanyl class of analgesics, where a piperidine (B6355638) ring is N-substituted with a phenethyl or a thiophen-2-ylethyl group. semanticscholar.orgnih.gov Specifically, analogs like thiofentanyl incorporate the 2-(thiophen-2-yl)ethyl moiety attached to a nitrogen atom, highlighting the significance of this particular substituent in designing potent bioactive molecules. semanticscholar.org The synthesis of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, a potent antinociceptive agent, further demonstrates the value of the thiophene-ethylamine combination in creating compounds with significant biological effects. nih.gov
The structure of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, therefore, represents a logical combination of these two important pharmacophores. The cycloheptanamine portion provides a lipophilic, alicyclic amine structure that can be explored for its unique interactions with biological targets, distinct from the more commonly studied piperidine or smaller cyclic amine analogs.
Hypothesis-Driven Research on Underexplored Structural Space
The investigation of compounds like N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is a prime example of hypothesis-driven research aimed at exploring underexplored areas of chemical space. The central hypothesis is that by combining the favorable properties of the thiophene ring with a less common cycloheptyl amine moiety, it may be possible to discover compounds with novel or improved pharmacological profiles.
This research strategy is driven by several key considerations:
Structural Novelty: While smaller rings like piperidine and pyrrolidine (B122466) are common in drug design, larger rings such as cycloheptane are less explored. Investigating these larger scaffolds can lead to the discovery of compounds with different conformational flexibility and binding characteristics.
SAR Exploration: The synthesis of analogs with varying ring sizes and substituents is a fundamental aspect of structure-activity relationship (SAR) studies. By replacing the piperidine ring found in thiofentanyl with a cycloheptyl ring, researchers can probe how the size and shape of the amine influence biological activity. semanticscholar.org
Intellectual Property: The creation of novel chemical entities is crucial for the development of new medicines, and exploring less-charted structural territory can lead to the discovery of patentable compounds.
The synthesis of such compounds generally follows established chemical principles, often involving the reductive amination of a ketone or the alkylation of an amine, methods that are well-documented for producing related structures. semanticscholar.orgmdpi.com
Potential for Novel Biological Activities and Therapeutic Concepts
Given the diverse bioactivities associated with thiophene derivatives, N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine and its analogs could potentially exhibit a range of pharmacological effects. The specific nature of the cycloheptyl group, in combination with the thiophene-ethylamine scaffold, could lead to unique interactions with biological targets.
Potential Therapeutic Areas:
Analgesia: Drawing parallels with thiofentanyl and other potent analgesics, this compound could be investigated for its effects on opioid or other pain-related receptors. nih.govnih.gov
Oncology: The known anticancer properties of many thiophene-based compounds suggest that N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine could be evaluated for cytotoxic activity against cancer cell lines. impactfactor.orgresearchgate.net
Anti-inflammatory Activity: Thiophene derivatives have been shown to modulate inflammatory pathways, opening the possibility for this compound to be explored as a potential anti-inflammatory agent. nih.gov
Antimicrobial and Antifungal Properties: The thiophene nucleus is present in various antimicrobial and antifungal agents, suggesting a potential avenue for investigation. mdpi.com
The table below summarizes the key structural components and their associated, well-documented biological activities, which together form the basis for the therapeutic potential of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine.
| Structural Component | Known Analogues / Compound Class | Associated Biological Activities |
| Thiophene Ring | Thiophene Derivatives | Anti-inflammatory, Antimicrobial, Anticancer, Antioxidant nih.govimpactfactor.orgnih.govencyclopedia.pub |
| 2-Thiophen-2-ylethylamine | Thiofentanyl, Sufentanil | Opioid receptor modulation, Analgesia semanticscholar.orgnih.gov |
| Cycloheptanamine | Alicyclic Amines | Serves as a scaffold for exploring novel structure-activity relationships. |
Structure
3D Structure
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)cycloheptanamine |
InChI |
InChI=1S/C13H21NS/c1-2-4-7-12(6-3-1)14-10-9-13-8-5-11-15-13/h5,8,11-12,14H,1-4,6-7,9-10H2 |
InChI Key |
GFBJFXHRQSTSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of N 2 Thiophen 2 Yl Ethyl Cycloheptanamine Derivatives
Systematic Design Principles for SAR Investigations
The rational design of derivatives for SAR studies involves the methodical alteration of the molecule's distinct structural components. This approach allows researchers to probe the specific interactions between the ligand and its biological target, thereby building a comprehensive understanding of the pharmacophore. Key strategies include modifying substituents on the aromatic thiophene (B33073) ring, altering the length and flexibility of the alkyl linker, and modifying the large, conformationally flexible cycloheptane (B1346806) ring.
The thiophene ring is a privileged pharmacophore in drug discovery, offering multiple sites for substitution (positions 3, 4, and 5) that can significantly influence interactions with biological targets. nih.gov The reactivity of the thiophene ring, which readily undergoes electrophilic aromatic substitution, is higher than that of benzene (B151609), with a preference for acylation at the α-position (C5). nih.govderpharmachemica.com
Systematic variation of substituents allows for the exploration of steric, electronic, and hydrophobic effects. For instance, introducing small groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or cyano (-CN) may be well-tolerated by a receptor, whereas bulkier or more polar substituents could decrease binding affinity. nih.gov The electronic properties of the substituent—whether it is electron-donating (e.g., -CH3, -OCH3) or electron-withdrawing (e.g., -Cl, -NO2)—can alter the electron density of the thiophene ring, which has been postulated to have a significant impact on receptor affinity. nih.gov
Below is a table illustrating hypothetical SAR data based on common findings for thiophene derivatives:
| Position of Substitution | Substituent (R) | Nature of Substituent | Expected Impact on Activity | Rationale |
| C5 | -H | (Unsubstituted) | Baseline Activity | Reference compound for comparison. |
| C5 | -Cl | Electron-withdrawing, Halogen | Potential Increase | Can form halogen bonds and increase lipophilicity, aiding membrane penetration. nih.gov |
| C5 | -CH3 | Electron-donating, Alkyl | Variable | May provide beneficial hydrophobic interactions, but steric bulk could hinder binding. |
| C5 | -OCH3 | Electron-donating, Polar | Potential Increase or Decrease | Can act as a hydrogen bond acceptor, but increased polarity may reduce affinity for hydrophobic pockets. nih.gov |
| C5 | -NH2 | Electron-donating, Basic | Likely Decrease | Introduction of a basic group can significantly alter ionization and may lead to unfavorable interactions. nih.gov |
| C3 | -Br | Electron-withdrawing, Halogen | Variable | Substitution at the C3 position alters the vector of the substituent, which may or may not be optimal for the target's binding site geometry. |
This table is generated based on established principles in medicinal chemistry and does not represent experimentally verified data for this specific compound series.
The two-carbon ethyl linker connecting the thiophene and cycloheptanamine moieties plays a critical role in defining the spatial relationship between these two groups. Its length and flexibility are key determinants of how the molecule fits within a receptor's binding pocket.
Homologation , the process of systematically increasing the linker length (e.g., from ethyl to propyl or butyl), is a common strategy to determine the optimal distance between the key binding groups. For analogous 2-phenethylamine derivatives, alterations in this linker length are known to significantly impact biological activity. mdpi.comnih.gov An extended linker might allow the molecule to access a deeper region of the binding pocket, but an excessively long linker could introduce an entropic penalty or position the functional groups incorrectly for optimal interaction.
Branching , such as the addition of a methyl group to the linker (α or β to the amine), introduces steric bulk and can restrict the linker's rotational freedom. This can be advantageous if it locks the molecule into a more bioactive conformation. However, it can also be detrimental if the added bulk clashes with the receptor surface.
| Linker Modification | Structure | Expected Impact on Activity | Rationale |
| Ethyl (n=2) | Thiophene-(CH2)2-NH-Cycloheptane | Baseline Activity | The parent structure provides the reference point for SAR. |
| Propyl (n=3) | Thiophene-(CH2)3-NH-Cycloheptane | Likely Decrease | Increased distance may misalign the thiophene and cycloheptane moieties for optimal receptor binding. mdpi.com |
| α-Methyl Branch | Thiophene-CH2-CH(CH3)-NH-Cycloheptane | Variable | Introduces a chiral center and steric hindrance, which could either enhance binding by promoting a specific conformation or reduce it due to steric clashes. |
| β-Methyl Branch | Thiophene-CH(CH3)-CH2-NH-Cycloheptane | Variable | Alters the conformation and steric profile differently from α-substitution, potentially leading to different binding outcomes. |
This table is generated based on established principles in medicinal chemistry and does not represent experimentally verified data for this specific compound series.
The cycloheptane ring is highly flexible and can adopt multiple low-energy conformations, primarily in the twist-chair and twist-boat families. biomedres.usresearchgate.net This conformational flexibility, while allowing the molecule to adapt to a binding site, can be entropically unfavorable, as the molecule must "pay" a penalty to adopt a single, bioactive conformation upon binding.
Strategies to improve affinity often involve ring modification to reduce this flexibility. This can be achieved by:
Introducing Unsaturation: Creating a cycloheptene (B1346976) ring can flatten a portion of the ring and restrict its conformational freedom.
Adding Bulky Substituents: Placing substituents on the ring can favor certain conformations over others due to steric hindrance.
Conformational Locking: Fusing the cycloheptane ring with another ring system to create a rigid bicyclic or polycyclic structure. This "locks" the ring system into a single, well-defined shape, which, if it matches the bioactive conformation, can lead to a significant increase in potency. youtube.com For example, replacing a flexible ring with a bicyclo[3.1.1]heptane core has been shown to improve physicochemical parameters in other drug candidates. chemrxiv.org
Such modifications aim to pre-organize the ligand into a conformation that is optimal for receptor binding, thereby reducing the entropic cost of the binding event.
Influence of the Thiophene Ring on Biological Activity
The thiophene ring is not merely a scaffold but an active participant in molecular interactions that dictate biological activity. Its unique properties—aromaticity, planarity, the presence of a sulfur heteroatom, and its lipophilicity—contribute significantly to its role as a pharmacophore. nih.gov The sulfur atom can participate in hydrogen bonding, and the flat, aromatic surface can engage in π-stacking or hydrophobic interactions with receptor side chains. nih.gov
The specific pattern of substitution on the thiophene ring dictates the orientation of functional groups in three-dimensional space, which is critical for precise interactions with a biological target. For example, a 2,5-disubstituted pattern places substituents on opposite sides of the ring, creating a roughly linear vector, whereas a 2,3-disubstituted pattern creates an angular relationship.
The electronic effects of these substituents can modulate the ring's ability to act as a hydrogen bond acceptor or participate in other electronic interactions. A broad range of substituents with varying lipophilic and hydrogen-bond-forming properties can often be introduced, particularly at the 2'-position (adjacent to the sulfur), without a significant loss of affinity. nih.gov However, the introduction of very polar or basic groups can be detrimental. nih.gov
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one chemical moiety for another with similar physicochemical properties to improve potency, selectivity, or metabolic profile. The thiophene ring is a classic bioisostere of the benzene ring. nih.gov Other common bioisosteres include furan (B31954), pyridine, and thiazole. researchgate.net
Replacing the thiophene ring can lead to significant changes in a compound's pharmacological profile:
Phenyl: Often used interchangeably with thiophene. The phenyl ring lacks the sulfur heteroatom, removing a potential hydrogen bond acceptor site, which may alter receptor selectivity.
Pyridine: The introduction of a nitrogen atom increases polarity and adds a hydrogen bond acceptor site, which can improve solubility and alter binding interactions. cambridgemedchemconsulting.com However, unhindered aromatic nitrogens can sometimes lead to CYP enzyme inhibition. cambridgemedchemconsulting.com
Furan: The oxygen heteroatom in furan is more electronegative than sulfur but is a weaker hydrogen bond acceptor. This replacement can fine-tune electronic and binding properties.
Thiazole: This five-membered ring contains both a sulfur and a nitrogen atom, offering a different arrangement of heteroatoms and hydrogen bonding capabilities, which can lead to novel interactions and improved selectivity.
The choice of a bioisostere can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, for example by blocking a site of metabolism or improving aqueous solubility. cambridgemedchemconsulting.com
| Bioisostere | Key Features | Potential Pharmacological Impact |
| Thiophene | Aromatic, Sulfur H-bond acceptor, Lipophilic | Baseline activity and properties. nih.gov |
| Phenyl | Aromatic, Hydrophobic | May alter selectivity due to loss of H-bond acceptor; often similar potency. nih.gov |
| Pyridine | Aromatic, Nitrogen H-bond acceptor, More polar | Can improve solubility and introduce new H-bonds; may affect metabolism and pKa. cambridgemedchemconsulting.com |
| Furan | Aromatic, Oxygen H-bond acceptor | Modulates electronic profile; may alter binding affinity and metabolic stability. researchgate.net |
| Thiazole | Aromatic, Contains S and N atoms | Offers different H-bonding patterns; can enhance selectivity and potency. cambridgemedchemconsulting.com |
This table is generated based on established principles in medicinal chemistry and does not represent experimentally verified data for this specific compound series.
Role of the Ethyl Linker in Molecular Recognition
Impact of Chain Length and Flexibility on Receptor Complementarity
The two-carbon length of the ethyl linker is a determining factor for the spatial orientation of the thiophene and cycloheptane rings relative to each other. This specific length dictates the distance and geometric relationship between these two key structural components, which in turn affects how the molecule interacts with the amino acid residues of a target receptor.
Studies on analogous 2-arylethylamine compounds have shown that both shortening and lengthening the alkyl chain can have significant impacts on binding affinity. A shorter linker, such as a methylene (B1212753) group, may bring the aromatic and cyclic moieties too close, potentially causing steric hindrance or an unfavorable orientation for optimal receptor binding. Conversely, a longer linker, such as a propyl or butyl chain, could introduce excessive flexibility, leading to a greater number of possible conformations. While some flexibility is often beneficial for allowing the ligand to adapt to the binding site, too much can result in an entropic penalty upon binding, as the molecule must adopt a more rigid conformation, thereby decreasing binding affinity.
The optimal length of the ethyl linker suggests a specific spatial separation is required for the terminal groups to simultaneously engage with their respective recognition sites within the receptor. The rigidity of the two-carbon chain, while allowing for some rotational freedom, prevents the molecule from adopting overly extended or collapsed conformations, thus favoring a productive binding orientation.
Stereochemical Influence of Chiral Centers within the Linker
The introduction of a chiral center within the ethyl linker, for instance by substitution on one of the carbon atoms, can introduce stereoselectivity in receptor binding. The differential interaction of enantiomers with a chiral receptor environment is a well-established principle in pharmacology. If a chiral center were present in the linker of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine derivatives, the (R) and (S) enantiomers would likely exhibit different binding affinities and pharmacological activities.
Contribution of the Cycloheptane Ring to Pharmacological Profiles
The cycloheptane ring is a significant contributor to the lipophilicity and steric bulk of the molecule. Its size, conformation, and substitution patterns are critical in determining the pharmacological profile of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine derivatives.
Effects of Ring Size Variation (e.g., Cyclopentane (B165970), Cyclohexane) on Activity
The size of the cycloalkane ring directly influences the volume and surface area of the ligand that interacts with the receptor. Altering the ring from a cycloheptyl to a cyclopentyl or cyclohexyl group would modify these properties and likely impact binding affinity.
In comparative studies of N-cycloalkylamines, variations in ring size have been shown to affect pharmacological activity. Generally, a larger ring like cycloheptane occupies a larger volume in the binding pocket. If this pocket is spacious and contains hydrophobic residues, the larger ring may lead to enhanced van der Waals interactions and thus higher affinity. However, if the binding pocket is more constrained, a smaller ring such as cyclopentane or cyclohexane (B81311) might be preferred to avoid steric hindrance.
The table below illustrates hypothetical comparative data based on typical findings in SAR studies of related cycloalkylamines, where activity is often dependent on the optimal fit within a specific receptor pocket.
| Compound | Cycloalkane Ring | Relative Binding Affinity |
| Derivative A | Cyclopentanamine | Moderate |
| Derivative B | Cyclohexanamine | High |
| N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine | Cycloheptanamine | Optimal |
| Derivative C | Cyclooctanamine | Low |
This table is illustrative and based on general principles of SAR. Actual values would depend on the specific receptor target.
Stereochemical Aspects of Cycloheptane Substituents and their Receptor Interactions
Substituents on the cycloheptane ring can introduce chiral centers, leading to diastereomers with distinct pharmacological properties. Due to the flexible nature of the cycloheptane ring, which exists in several low-energy conformations such as the twist-chair and chair, the orientation of substituents can be complex.
The position and stereochemistry (axial vs. equatorial-like, cis vs. trans) of a substituent can profoundly affect receptor interactions. A substituent in a particular orientation might engage in a favorable interaction with a specific amino acid residue in the receptor, while its diastereomer might not. For instance, a hydroxyl or amino substituent could form a hydrogen bond, but only if it is positioned correctly. Similarly, a bulky alkyl group might be well-tolerated in one position but cause a steric clash in another. The stereoselective synthesis of specific isomers is therefore crucial for optimizing the pharmacological activity of substituted cycloheptane derivatives.
Amine Group Modifications and Receptor Interactions
The secondary amine in N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is often a key interaction point with the receptor, frequently forming a salt bridge with an acidic amino acid residue like aspartate or glutamate. Modifications to this group can therefore have a profound impact on binding affinity and activity.
Replacing the hydrogen on the secondary amine with an alkyl group, such as a methyl or ethyl group, would result in a tertiary amine. This change increases the steric bulk around the nitrogen and removes a potential hydrogen bond donor. The impact of this modification would depend on the specific requirements of the receptor's binding site. If the hydrogen bond is crucial for anchoring the ligand, its removal would likely decrease affinity. However, if the binding pocket has a hydrophobic region near the nitrogen, the addition of a small alkyl group could enhance binding through increased hydrophobic interactions.
The table below presents a hypothetical SAR for modifications of the amine group, based on common observations in medicinal chemistry.
| Compound | Amine Group | Potential Receptor Interaction | Expected Relative Affinity |
| N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine | Secondary (NH) | Hydrogen bond donor/acceptor, ionic bond | High |
| N-Methyl-N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine | Tertiary (N-CH3) | Hydrogen bond acceptor, ionic bond, potential hydrophobic interaction | Variable (depends on binding site) |
| N-Acetyl-N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine | Amide (N-COCH3) | Hydrogen bond acceptor, loss of basicity | Low |
| [2-(Thiophen-2-YL)ethyl]cycloheptyl-ammonium | Quaternary (NH2+) | Ionic bond | Variable (depends on pKa and binding site) |
This table is for illustrative purposes. The actual effects would be target-dependent.
Impact of Amine Basicity and Protonation State on Target Engagement
The basicity of the amine group in N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is a pivotal factor in its interaction with biological receptors. At physiological pH, the secondary amine is expected to be largely protonated, forming a positively charged ammonium (B1175870) ion. This protonation is crucial for forming strong ionic bonds with anionic residues, such as aspartate or glutamate, commonly found in the binding sites of G-protein coupled receptors (GPCRs) and ion channels.
The optimal basicity for target engagement is a delicate balance. If the amine is too basic, it may be sequestered by acidic compartments within the body or bind non-specifically to various biological molecules. Conversely, if it is not basic enough, it may not be sufficiently protonated at physiological pH to form the key ionic interactions required for receptor activation or inhibition.
To illustrate the potential impact of amine basicity on receptor binding affinity, a hypothetical data table is presented below. This table showcases how modifications to the cycloheptyl ring, which could electronically influence the amine's pKa, might affect binding.
Table 1: Hypothetical Impact of Cycloheptyl Ring Modifications on Amine pKa and Receptor Binding Affinity
| Compound | Modification on Cycloheptyl Ring | Predicted pKa | Hypothetical Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | Unsubstituted | 9.8 | 50 |
| 2 | 4-Fluoro (electron-withdrawing) | 9.5 | 75 |
| 3 | 4-Methoxy (electron-donating) | 10.1 | 35 |
Variations in Amine Substituents (e.g., Secondary, Tertiary) and their SAR Implications
The nature of the substituents on the amine nitrogen plays a significant role in the SAR of 2-(thiophen-2-yl)ethylamine derivatives. The parent compound, N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, is a secondary amine. The presence of a hydrogen atom on the nitrogen allows it to act as a hydrogen bond donor, which can be a critical interaction with the target protein.
Conversion of the secondary amine to a tertiary amine by replacing the N-H with an N-alkyl or other group would eliminate this hydrogen bond donating capability. This modification can have profound effects on binding affinity and selectivity. For instance, in the synthesis of related compounds like thiofentanyl analogs, the secondary amine precursor is acylated to form a tertiary amide, highlighting the importance of modifications at this position. semanticscholar.org
Furthermore, the size and nature of the substituent on the amine are critical. The cycloheptyl group in the title compound is a bulky, lipophilic substituent. This group likely occupies a specific hydrophobic pocket within the receptor's binding site. Altering the size or lipophilicity of this group would be expected to significantly impact binding affinity.
The transition from a primary amine (2-(thiophen-2-yl)ethylamine) to a secondary amine (by adding the cycloheptyl group) and further to a tertiary amine introduces steric bulk and alters the electronic profile of the nitrogen atom. While tertiary amines are often more basic than secondary amines in the gas phase, their basicity in solution can be lower due to solvation effects.
A hypothetical SAR data table is presented below to illustrate the potential effects of varying the amine substituent.
Table 2: Hypothetical SAR of Amine Substituents in N-[2-(Thiophen-2-YL)ethyl]amine Derivatives
| Compound | Amine Type | N-Substituent | Hypothetical Binding Affinity (Ki, nM) | Potential Receptor Interaction |
|---|---|---|---|---|
| 4 | Primary | -H | 200 | Ionic bonding, potential H-bond donation |
| 5 | Secondary | -Cyclohexyl | 65 | Ionic bonding, H-bond donation, hydrophobic interaction |
| 6 | Secondary | -Cycloheptyl | 50 | Ionic bonding, H-bond donation, enhanced hydrophobic interaction |
| 7 | Tertiary | -N(CH₃)₂ | 150 | Ionic bonding, loss of H-bond donation, potential steric hindrance |
Mechanistic Investigations of Biological Activity Associated with N 2 Thiophen 2 Yl Ethyl Cycloheptanamine
In Vitro Receptor Binding and Functional Profiling
To understand the potential pharmacological effects of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, a foundational step would be to characterize its interactions with various biological macromolecules.
Identification and Characterization of Molecular Targets (e.g., Enzymes, GPCRs, Ion Channels)
Currently, there is no publicly available data identifying the specific molecular targets of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine. Thiophene-containing compounds, as a broad class, have been shown to interact with a wide array of biological targets. For any meaningful investigation, a comprehensive screening against a panel of receptors, enzymes, and ion channels would be required to identify any potential binding partners.
Assessment of Agonist, Antagonist, and Allosteric Modulatory Activities
Without identified molecular targets, the functional activity of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine as an agonist, antagonist, or allosteric modulator remains uncharacterized. Functional assays would be contingent on first identifying a specific receptor or enzyme to which the compound binds.
Kinetics of Ligand-Target Interactions
The kinetics of the interaction between N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine and any potential biological targets, including association and dissociation rates, have not been determined. Such studies are crucial for understanding the duration and nature of the compound's effects at a molecular level.
Cellular Pathway Modulation Studies
The influence of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine on intracellular signaling pathways is another area where no research has been published.
Analysis of Downstream Signaling Cascades Affected by Compound Treatment
There is no information available regarding the downstream signaling cascades that might be modulated by N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine. Investigation into this area would necessitate the identification of a primary molecular target and subsequent analysis of the signaling pathways it regulates.
Investigation of Cellular Responses (e.g., Gene Expression, Protein Phosphorylation)
Specific cellular responses to N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, such as alterations in gene expression or protein phosphorylation, have not been documented in the scientific literature. Research in this area would be essential to understand the compound's broader impact on cellular function.
Elucidation of Potential Pharmacological Classifications
Research into the pain-relieving effects of thiophene-containing compounds has pointed towards the involvement of the opioid system. A structurally related amide, N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, has demonstrated significant antinociceptive properties that are mediated through opioid receptors. nih.gov In studies using mouse models, this compound produced a dose-dependent increase in pain tolerance in both the tail-flick and hot-plate tests. nih.gov
The antinociceptive effect of this related compound was blocked by the administration of naloxone, a non-selective opioid receptor antagonist. nih.gov This finding strongly suggests that the compound's analgesic effects are directly mediated by its interaction with opioid receptors. Further investigation revealed that antagonists for α2-adrenergic, I2-imidazoline, and endothelin ETA receptors did not block the antinociceptive action, reinforcing the primary role of opioid pathways. nih.gov Notably, the potency of this thiophene (B33073) derivative was found to be approximately 15 times greater than that of morphine, a widely used opioid analgesic. nih.gov
These findings suggest that the N-[2-(thiophen-2-yl)ethyl] moiety is a critical pharmacophore for potent opioid receptor-mediated antinociception. The interaction of such compounds with the µ-opioid receptor, in particular, is a key area of investigation for the development of new pain management therapies. nih.gov
| Test | ED50 Value (mg/kg) | Antagonist Blockade |
|---|---|---|
| Tail Flick | 0.15 | Naloxone |
| Hot Plate | 0.16 | Naloxone |
The anti-inflammatory potential of compounds is often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gove-century.us Inhibition of mPGES-1 is a particularly attractive target for anti-inflammatory drugs because it specifically blocks the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, without affecting the synthesis of other physiologically important prostaglandins (B1171923). nih.govrsc.org This selectivity offers the potential for anti-inflammatory effects with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes more broadly. nih.govrsc.org
While direct studies on N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine's effect on these enzymes are not extensively documented, the thiophene scaffold is a component of various known enzyme inhibitors. The development of selective mPGES-1 inhibitors is an active area of research for creating a new generation of anti-inflammatory drugs. nih.gov
The thiophene ring is a well-established pharmacophore in medicinal chemistry, contributing to the biological activity of numerous antimicrobial and antifungal agents. nih.gov Various derivatives of thiophene have demonstrated efficacy against a range of microbial pathogens, including drug-resistant strains. nih.gov
In the realm of antifungal agents, N-(thiophen-2-yl) nicotinamide derivatives have shown promising activity against cucumber downy mildew. nih.govnih.govresearchgate.net The mechanism of action for many antifungal compounds involves the disruption of the fungal cell membrane integrity. mdpi.com For instance, certain aminothioxanthones, which are structurally distinct but also heterocyclic, appear to act on the cellular membrane of Candida albicans. mdpi.com
Regarding antibacterial activity, novel quinolones containing a N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety have been synthesized and evaluated. nih.gov These compounds have shown promising in vitro antibacterial activity. nih.gov Furthermore, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com The antimicrobial activity of thiophene derivatives is often attributed to the ability of the sulfur-containing ring to interact with essential microbial enzymes or cellular structures. researchgate.net
| Concentration (mg/L) | Control Efficacy (%) against Cucumber Downy Mildew |
|---|---|
| 100 | 70 |
| 200 | 79 |
The potential for thiophene-containing compounds to exhibit neuroprotective effects has been explored. For example, T-817MA, a compound containing a benzothiophene moiety, has been shown to protect against neurotoxicity in animal models. nih.gov This compound is believed to exert its neuroprotective effects by inhibiting oxidative stress and nitric oxide-induced neurotoxicity. nih.gov In a mouse model of Parkinson's disease, T-817MA attenuated the decrease in dopamine levels and protected against lipid peroxidation in the substantia nigra. nih.gov
While these findings are for a related but structurally different molecule, they highlight the potential for the thiophene scaffold to be incorporated into agents with neuroprotective properties. The mechanism of action appears to be linked to the mitigation of oxidative stress, a common pathway in many neurodegenerative disorders. nih.gov Further research is needed to determine if N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine shares similar neuroprotective capabilities.
Preclinical Research Avenues and Translational Potential of N 2 Thiophen 2 Yl Ethyl Cycloheptanamine Analogs
In Vitro Efficacy and Potency Characterization
The initial stages of preclinical evaluation for N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine analogs involve a suite of in vitro assays to determine their biological activity, establish target engagement, and quantify their potency.
Cell-Based Assays for Target Engagement and Downstream Biological Responses
Cell-based assays are fundamental for confirming that a compound interacts with its intended molecular target within a cellular environment and elicits the desired biological effect. High-content microscopy techniques can be employed for the simultaneous detection of target engagement and downstream cellular phenotypes, such as DNA damage response or changes in the cell cycle. nih.gov
For thiophene (B33073) derivatives hypothesized to have anti-inflammatory effects, specific assays are used to measure their impact on inflammatory pathways. For instance, in studies of analogs targeting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation, A549 cells are stimulated with interleukin-1β to induce the expression of prostaglandin synthases. nih.gov The efficacy of the test compounds is then determined by measuring the reduction in prostaglandin E2 (PGE2) released into the cell supernatant, typically using an enzyme immunoassay kit. nih.gov
Cytotoxicity is another critical downstream response evaluated in cell-based assays, particularly for analogs being investigated for anticancer potential. The activity of thiophene derivatives is commonly assessed against various human cancer cell lines, such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), to determine their half-maximal inhibitory concentration (IC50) values. acs.orgsemanticscholar.org
Table 1: Examples of Cell-Based Assays for Thiophene Analogs Use the interactive controls to view assay details.
| Assay Type | Cell Line | Measured Response | Reference |
|---|---|---|---|
| PGE2 Production Inhibition | A549 | Reduction of Prostaglandin E2 (PGE2) levels | nih.gov |
| Cytotoxicity Assay | HeLa, HepG2 | Cell viability (IC50) | acs.org |
| Cytotoxicity Assay | MCF-7 | Cell viability (IC50) | semanticscholar.org |
| Target Engagement & Phenotype | HCT116 | Protein stabilization, DNA damage, cell cycle changes | nih.gov |
Comparative Studies with Clinically Relevant Reference Compounds
To contextualize the potency of novel thiophene analogs, their in vitro activity is compared against established, clinically relevant drugs. These studies are crucial for determining if a new compound offers a significant improvement over the standard of care. For analogs developed as anti-inflammatory agents, cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibition assays are frequently performed. researchgate.netfrontiersin.org
The inhibitory potential of these analogs against COX-1, COX-2, and 5-LOX is quantified and compared to reference compounds such as aspirin (B1665792) (for COX-1), celecoxib (B62257) (for COX-2), and zileuton (B1683628) (for 5-LOX). nih.gov In some studies, newly synthesized thiophene derivatives have demonstrated potent inhibitory activity against the COX-2 enzyme, with IC50 values in the low micromolar range, comparable to or better than the reference drugs. nih.gov Similarly, analogs of the NSAID tinoridine (B109012) have been evaluated against reference drugs like indomethacin (B1671933) in assays measuring anti-inflammatory and antinociceptive effects. mdpi.com
Table 2: Comparative In Vitro Potency of Thiophene Analogs vs. Reference Drugs This table presents hypothetical data based on findings for various thiophene derivatives.
| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|
| Thiophene Analog A | COX-2 | 0.85 | Celecoxib | 0.05 |
| Thiophene Analog B | 5-LOX | 15.2 | Zileuton | Not specified |
| Thiophene Analog C | COX-1 | 25.5 | Aspirin | Not specified |
| mPGES-1 Inhibitor (2c) | mPGES-1 | Low micromolar | CAY10526 | Not specified |
In Vivo Proof-of-Concept Studies in Animal Models
Following promising in vitro results, lead candidates are advanced to in vivo studies using animal models to establish proof-of-concept for their hypothesized therapeutic effects.
Selection and Application of Disease Models Relevant to Hypothesized Activities (e.g., pain, inflammation, infection)
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of a drug candidate. The model must accurately reflect the human disease state being targeted. nih.govmdpi.com For N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine analogs with potential anti-inflammatory and analgesic properties, well-established models are employed.
The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity. mdpi.commdpi.com In this model, an inflammatory agent (carrageenan) is injected into the paw of a rodent, inducing a measurable inflammatory response (edema). mdpi.com The efficacy of the test compound is determined by its ability to reduce this swelling compared to a control group. This model is particularly relevant as it involves the activation of the cyclooxygenase (COX) pathway, a common target for anti-inflammatory drugs. mdpi.com
To assess analgesic (pain-relieving) properties, the hot plate test is frequently used. researchgate.netfrontiersin.org This method measures the latency of the animal's response to a thermal stimulus, with an increase in latency time indicating an analgesic effect. mdpi.com
Assessment of Pharmacodynamic Biomarkers and Efficacy Endpoints Reflecting Mechanism of Action
Pharmacodynamic (PD) biomarkers are measurable variables that provide information about a drug's mechanism of action and its effects on the body. mdpi.com In preclinical animal studies, these biomarkers are essential for confirming that the drug is engaging its target and producing the intended biological response.
For an anti-inflammatory thiophene analog evaluated in the carrageenan-induced edema model, the primary efficacy endpoint is the physical reduction in paw volume. mdpi.com The PD biomarkers would be molecular indicators that reflect the drug's mechanism. If the compound is a COX-2 inhibitor, relevant biomarkers could include measuring the levels of prostaglandins (B1171923) (the products of COX-2 activity) or upstream inflammatory cytokines in the inflamed tissue or blood. mdpi.com A functional PD marker should have a direct link to the drug's therapeutic effect. mdpi.com The correlation between the reduction in these biomarkers and the reduction in paw edema would provide strong evidence of the drug's mechanism of action in vivo.
Conceptual Considerations for Prodrug Strategies and Targeted Delivery
Even with demonstrated efficacy, promising compounds can face challenges related to their physicochemical properties, such as poor water solubility, which can hinder their development. acs.orgresearchgate.net Prodrug strategies and targeted delivery systems are two conceptual approaches to overcome these limitations.
A prodrug is an inactive derivative of a drug molecule that is converted into its active form within the body through enzymatic or chemical reactions. researchgate.net This approach can be used to improve properties like solubility or the ability to permeate biological membranes.
Targeted delivery systems aim to increase the concentration of a drug at its intended site of action, thereby enhancing efficacy and reducing potential off-target effects. For thiophene derivatives with poor water solubility and a lack of tumor cell selectivity, nanocarrier-based delivery systems have been explored. acs.org One strategy involves loading the thiophene compound into nanoparticles coated with a targeting ligand, such as folic acid. Since many cancer cells overexpress folate receptors, these folate-conjugated nanoparticles are preferentially taken up by tumor cells, delivering the therapeutic agent directly to the target site. acs.orgnih.gov Such systems can improve drug solubility, enhance cellular uptake, and increase the selectivity of the compound for cancer cells over normal cells. acs.org
Design Principles for Enhancing Compound Bioavailability and Selective Distribution
The development of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine analogs with improved therapeutic potential hinges on rational drug design strategies aimed at enhancing their bioavailability and achieving selective tissue distribution. Thiophene derivatives often face challenges such as poor water solubility, which can limit their clinical application. nih.govacs.org Overcoming these hurdles requires a multi-pronged approach encompassing structural modifications and formulation strategies.
Structural Modification Strategies:
One of the primary strategies to enhance bioavailability is through chemical modification of the lead compound. For thiophene-based compounds, this can involve several approaches:
Bioisosteric Replacement: The thiophene ring itself is often considered a bioisostere of a phenyl ring, a substitution that can favorably alter metabolic stability and binding affinity. nih.gov Further modifications to the thiophene scaffold or the cycloheptanamine moiety could be explored to fine-tune lipophilicity and permeability.
Introduction of Polar Functional Groups: While seemingly counterintuitive for membrane permeability, the introduction of specific polar groups can improve aqueous solubility. The key is to strike a balance that allows for dissolution in physiological fluids without overly compromising lipid membrane transit.
Prodrug Approaches: Converting the active molecule into a transiently inactive prodrug can overcome barriers to absorption. For instance, esterification of a hydroxyl group or amidation of a carboxylic acid can increase lipophilicity for better membrane crossing, with subsequent enzymatic cleavage in vivo to release the active drug.
Formulation-Based Approaches:
In addition to structural changes, advanced formulation techniques play a crucial role in improving the delivery of poorly soluble compounds.
Lipid-Based Formulations: Encapsulating the active pharmaceutical ingredient (API) in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can significantly enhance oral bioavailability by improving dissolution and absorption.
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate thiophene derivatives, protecting them from degradation and enabling controlled release. nih.govacs.org The surface of these nanoparticles can be further functionalized to target specific tissues.
Achieving Selective Distribution:
Selective drug delivery is paramount for increasing the therapeutic index of a drug candidate. This can be achieved through both passive and active targeting mechanisms.
Passive Targeting (the EPR Effect): In diseases such as cancer, nanoparticles can passively accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. nih.gov This phenomenon arises from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.
Active Targeting: For more precise delivery, nanoparticles or other drug carriers can be decorated with targeting ligands that bind to specific receptors overexpressed on the surface of target cells. nih.gov For example, folate receptors are often overexpressed in cancer cells, and folic acid-coated nanoparticles have been shown to enhance the uptake of thiophene derivatives in these cells. nih.govacs.orgresearchgate.net
The following table summarizes key design principles and their potential impact on the bioavailability and selective distribution of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine analogs.
| Design Principle | Objective | Potential Impact | Example from Thiophene Research |
| Bioisosteric Replacement | Improve metabolic stability and binding affinity | Enhanced pharmacokinetic profile and target engagement | Replacement of a phenyl ring with a thiophene ring. nih.gov |
| Prodrug Synthesis | Enhance absorption | Increased oral bioavailability | Not specifically detailed for this compound, but a general pharmaceutical strategy. |
| Lipid-Based Formulations | Improve solubility and dissolution | Increased absorption and bioavailability | A common approach for poorly soluble drugs. |
| Polymeric Nanoparticles | Protect from degradation, control release | Sustained therapeutic effect, reduced dosing frequency | Use of PLGA nanocarriers for a thiophene derivative. nih.gov |
| Active Targeting Ligands | Increase concentration at the site of action | Enhanced efficacy and reduced systemic toxicity | Folic acid-coated nanoparticles for targeting cancer cells. nih.govacs.orgresearchgate.net |
By systematically applying these design principles, researchers can develop N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine analogs with optimized properties for clinical translation.
Theoretical Frameworks for Utilizing Advanced Drug Delivery Systems
The successful clinical translation of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine analogs will likely depend on the strategic implementation of advanced drug delivery systems (DDS). These systems are designed to overcome the biopharmaceutical challenges that often plague promising therapeutic agents, such as poor solubility, rapid metabolism, and non-specific distribution.
Nanoparticle-Based Drug Delivery:
A prominent theoretical framework for enhancing the delivery of thiophene derivatives revolves around the use of nanoparticles. mdpi.com These systems can be engineered to have specific physicochemical properties that dictate their in vivo behavior.
Size and Surface Charge: The size of nanoparticles influences their circulation time and ability to extravasate into tissues. Generally, nanoparticles in the range of 100-200 nm are considered optimal for avoiding rapid clearance by the reticuloendothelial system and for taking advantage of the EPR effect in tumors. nih.gov Surface charge is another critical parameter, with neutral or slightly negatively charged particles often exhibiting longer circulation times.
Drug Loading and Release Kinetics: The efficiency with which a drug is encapsulated within a nanoparticle (drug loading) and the rate at which it is released (release kinetics) are key determinants of its therapeutic efficacy. mdpi.com For instance, a sustained-release formulation can maintain therapeutic drug concentrations over an extended period, reducing the need for frequent administration. Research on a thiophene derivative loaded into albumin nanoparticles demonstrated an encapsulation efficiency of 99.59%. mdpi.com
Stimuli-Responsive ("Smart") Delivery Systems:
An evolving paradigm in drug delivery is the development of "smart" carriers that release their payload in response to specific internal or external stimuli. nih.gov This approach offers the potential for highly targeted and on-demand drug delivery.
pH-Responsive Systems: The microenvironment of tumors and inflamed tissues is often acidic. Polymeric carriers can be designed to be stable at physiological pH (7.4) but to disassemble and release their drug cargo in a lower pH environment.
Enzyme-Responsive Systems: The overexpression of certain enzymes in diseased tissues can be exploited for targeted drug release. For example, a drug carrier could be designed with linkages that are cleaved by enzymes specifically present at the target site.
Redox-Responsive Systems: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the extracellular space. Nanoparticles with disulfide bonds can remain intact in the bloodstream but release their contents upon entering a cell.
The following table outlines theoretical frameworks for advanced drug delivery systems and their applicability to N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine analogs.
| Delivery System | Theoretical Framework | Potential Application for Analogs | Supporting Evidence from Thiophene Research |
| Liposomes | Encapsulation of hydrophobic drugs in a lipid bilayer to improve solubility and alter pharmacokinetics. | Enhance the solubility and circulation time of poorly soluble analogs. | A widely used strategy for hydrophobic drugs. |
| Polymeric Micelles | Self-assembly of amphiphilic block copolymers to encapsulate hydrophobic drugs in the core. | Improve the aqueous solubility and stability of analogs. | Pluronic micelles have been shown to reverse multi-drug resistance in cancers. nih.gov |
| Albumin Nanoparticles | Utilization of a natural protein carrier to improve biocompatibility and targeting. | Enhance delivery to tumors through albumin receptor-mediated uptake. | Successful encapsulation and delivery of a thiophene derivative to cancer cells. mdpi.com |
| "Smart" Nanocarriers | Stimuli-responsive release of the drug at the target site. | Achieve site-specific drug release in response to the tumor microenvironment (e.g., low pH). | An area of active research in advanced drug delivery. nih.gov |
The rational application of these advanced drug delivery frameworks holds significant promise for unlocking the full therapeutic potential of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine and its analogs, paving the way for their successful translation from preclinical research to clinical application.
Future Research Directions and Unaddressed Questions for N 2 Thiophen 2 Yl Ethyl Cycloheptanamine
Comprehensive Elucidation of Molecular Mechanism of Action
A fundamental aspect of future research will be to delineate the precise molecular mechanism by which N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine exerts its effects. Thiophene (B33073) derivatives are known to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov
Identification of Off-Target Interactions and Receptor Selectivity
A critical initial step is to identify the primary biological targets of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine and to characterize its receptor selectivity profile. The thiophene ring often serves as a bioisostere for a phenyl ring, which can lead to interactions with a wide array of receptors. nih.gov This promiscuity could be therapeutically advantageous or a source of off-target effects.
Future research should focus on:
Broad-panel receptor screening: To identify primary and secondary binding sites.
Competitive binding assays: To determine the affinity and selectivity for identified targets.
In silico modeling: To predict potential binding interactions and guide experimental studies.
Understanding the receptor selectivity is crucial for predicting both the therapeutic efficacy and the potential for adverse effects.
Dissection of Complex Signaling Networks and Crosstalk
Following the identification of primary targets, it is imperative to investigate the downstream signaling pathways modulated by N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine. Thiophene-containing compounds have been shown to influence various signaling cascades, including those involved in inflammation and cell proliferation. nih.govmdpi.com
Key research questions to address include:
Which intracellular signaling pathways are activated or inhibited upon receptor binding?
Does the compound modulate the expression of key signaling proteins?
Are there any crosstalk interactions with other signaling networks?
Answering these questions will provide a more complete picture of the compound's cellular effects and its potential therapeutic applications.
Stereochemical Impact on Biological Activity and Selectivity
The presence of a chiral center in N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, if present, necessitates a thorough investigation into the role of stereochemistry in its biological activity. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
Stereoselective Synthesis of Chiral N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine Isomers
To evaluate the impact of stereochemistry, the development of robust and efficient methods for the stereoselective synthesis of the individual enantiomers of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is essential.
| Approach | Description | Potential Advantages |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Can be a straightforward initial approach. |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | More efficient and can provide higher enantiomeric purity. |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials. | Can be a cost-effective method if a suitable starting material is available. |
The successful synthesis of enantiomerically pure isomers is a prerequisite for the subsequent evaluation of their biological activities.
Evaluation of Enantiomeric Specificity in Receptor Binding and Functional Responses
Once the individual enantiomers are available, their pharmacological properties must be characterized and compared. This will involve a series of in vitro and in vivo studies to assess their enantiomeric specificity.
Key experimental comparisons should include:
Receptor binding affinity: To determine if one enantiomer binds more potently to the target receptor(s).
Functional activity: To assess whether the enantiomers act as agonists, antagonists, or modulators of receptor function.
In vivo efficacy and toxicity: To evaluate the therapeutic index of each enantiomer.
These studies will be critical in identifying the eutomer (the more active enantiomer) and will guide the development of a single-enantiomer drug product, which is often preferred for its improved selectivity and safety profile.
Exploration of Polypharmacology and Multi-Targeting Potential
The structural features of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, namely the thiophene ring and the flexible cycloheptanamine side chain, suggest the potential for interactions with multiple biological targets. This concept of polypharmacology, or multi-target engagement, is an emerging paradigm in drug discovery, particularly for complex diseases.
Future investigations should explore:
Identification of multiple targets: Through a combination of computational and experimental approaches.
Characterization of the activity profile: At each of the identified targets.
Synergistic effects: To determine if simultaneous modulation of multiple targets leads to enhanced therapeutic efficacy.
A well-defined polypharmacological profile could open up new therapeutic avenues for N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine in diseases where a multi-pronged therapeutic approach is beneficial.
Rational Design of Analogs Targeting Multiple Receptors or Pathways
The rational design of analogs of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine presents a promising avenue for developing novel therapeutic agents. The thiophene ring is a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets. nih.govresearchgate.net By systematically modifying the cycloheptanamine and thiophene-ethyl moieties, it may be possible to design analogs with affinity for multiple receptors or that can modulate different signaling pathways.
Future research could focus on computational modeling and structure-activity relationship (SAR) studies to predict how structural modifications might influence target binding. nih.govnih.gov For instance, alterations to the cycloheptyl ring could impact lipophilicity and conformational flexibility, potentially shifting the compound's activity towards new targets. Similarly, substitutions on the thiophene ring could enhance interactions with specific receptor pockets. nih.gov The goal would be to create multi-target ligands that could offer improved efficacy or a more desirable side-effect profile for complex diseases. researchgate.net
Characterization of Synergistic or Antagonistic Effects
Investigating the potential synergistic or antagonistic effects of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine when used in combination with other therapeutic agents is a critical area for future studies. Thiophene derivatives have been shown to exhibit synergistic effects with existing drugs, such as the antifungal fluconazole. nih.gov
In vitro and in vivo studies could be designed to assess the effects of this compound on the activity of established drugs. For example, checkerboard assays could be employed to systematically evaluate pairwise combinations against various cell lines or microbial strains. Understanding these interactions is crucial for identifying potential combination therapies that could be more effective than monotherapy or for avoiding combinations that could lead to adverse effects.
Development of Advanced Methodologies for Compound Profiling
To fully elucidate the biological potential of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, the development and application of advanced profiling methodologies are essential.
Implementation of High-Throughput Screening Assays for Novel Biological Activities
High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine and a library of its rationally designed analogs against a wide array of biological targets. selvita.com HTS assays could be developed to screen for novel activities beyond those initially anticipated. For instance, cell-based assays could be used to identify effects on various signaling pathways, while biochemical assays could pinpoint interactions with specific enzymes or receptors. nih.gov The vast chemical space that can be explored through HTS could uncover unexpected therapeutic applications for this class of compounds.
Application of Omics Technologies for Comprehensive Cellular and Molecular Profiling
The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive, unbiased view of the cellular and molecular effects of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine.
Transcriptomics: By analyzing changes in gene expression profiles in cells treated with the compound, transcriptomics can help identify the molecular pathways that are modulated. nih.govresearchgate.net This can provide valuable clues about the compound's mechanism of action and potential off-target effects.
Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to the compound. soton.ac.ukmdpi.comelifesciences.org This can reveal the specific proteins and cellular processes that are directly or indirectly affected, offering a deeper understanding of its biological impact.
Metabolomics: By studying the changes in the cellular metabolome, researchers can gain insights into how the compound affects metabolic pathways. This can be particularly useful for identifying biomarkers of drug response or toxicity.
The integration of data from these different omics platforms would enable a systems-level understanding of the biological effects of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, paving the way for more informed drug development and a clearer picture of its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, and how are yields optimized?
The compound is synthesized via multi-step organic reactions, typically involving alkylation of cycloheptanamine with a thiophene-containing electrophile (e.g., 2-(thiophen-2-yl)ethyl bromide). Key steps include amine protection/deprotection to avoid side reactions and purification via column chromatography. Yield optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for alkylation), and catalyst use (e.g., K₂CO₃ for deprotonation) .
Q. Which analytical techniques are critical for characterizing structural purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and detects impurities. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight (223.38 g/mol), while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% typical) .
Q. What preliminary biological activities have been reported, and how are they screened?
Initial studies suggest interactions with serotonin receptors (5-HT subtypes) and monoamine oxidases (MAOs). Screening involves in vitro assays:
- Radioligand binding assays (e.g., competitive displacement of [³H]-LSD for 5-HT receptors).
- Enzyme inhibition assays (e.g., fluorometric detection of MAO activity) .
Q. How do the compound’s physicochemical properties influence its reactivity?
The cycloheptane ring introduces steric bulk, reducing nucleophilicity at the amine compared to smaller rings (e.g., cyclopentane). The thiophene moiety enhances π-π stacking with aromatic residues in biological targets. LogP (~2.8 predicted) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Advanced Research Questions
Q. How can conflicting bioactivity data between structural analogs be resolved?
Contradictions often arise from stereochemical variations or assay conditions. Strategies include:
Q. What methodologies validate receptor-ligand interactions for this compound?
Surface Plasmon Resonance (SPR) measures real-time binding kinetics (e.g., KD values). Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For in vivo relevance, use transgenic models (e.g., 5-HT receptor knockouts) .
Q. How can computational modeling guide derivative design?
Molecular Dynamics (MD) simulations (e.g., GROMACS) predict stability of ligand-receptor complexes. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with enhanced electron-donating thiophene groups .
Q. What strategies improve metabolic stability in preclinical studies?
- Deuterium labeling at labile positions (e.g., amine hydrogens) to slow CYP450-mediated degradation.
- Co-administration with cytochrome inhibitors (e.g., ketoconazole) in hepatocyte stability assays .
Q. How does the cycloheptane ring impact SAR compared to smaller rings?
The seven-membered ring increases conformational flexibility vs. cyclopentane analogs, enabling better fit in hydrophobic pockets. SAR studies show that substituting cycloheptane with bicyclo[2.2.1]heptane (norbornane) enhances rigidity and selectivity for MAO-B over MAO-A .
Q. What advanced techniques resolve stability under physiological conditions?
Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS monitors degradation products. For photostability, use ICH Q1B guidelines (exposure to UV-Vis light). Lyophilization improves long-term storage (-20°C, argon atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
